5-acetyl-5H-pyrido[4,3-b]indole
Description
Properties
Molecular Formula |
C13H10N2O |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-pyrido[4,3-b]indol-5-ylethanone |
InChI |
InChI=1S/C13H10N2O/c1-9(16)15-12-5-3-2-4-10(12)11-8-14-7-6-13(11)15/h2-8H,1H3 |
InChI Key |
IXSVHKPETGCMQB-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2=C(C=NC=C2)C3=CC=CC=C31 |
Canonical SMILES |
CC(=O)N1C2=C(C=NC=C2)C3=CC=CC=C31 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural, synthetic, and biological properties of 5-acetyl-5H-pyrido[4,3-b]indole and related compounds:
Key Research Findings
Mutagenicity of HAAs: Heterocyclic amines like Trp-P-2 and PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) require metabolic activation to exert carcinogenic effects, often via N-hydroxylation .
Structure-Activity Relationships :
Preparation Methods
Base-Mediated Cyclization of 3-(2-Chlorophenyl)pyridin-4-amine
A foundational approach involves the cyclization of 3-(2-chlorophenyl)pyridin-4-amine (8) under strongly basic conditions. Treatment with potassium tert-butoxide in dimethyl sulfoxide (DMSO) at 130°C for 24 hours facilitates intramolecular cyclization, yielding the pyridoindole core (9) . This method achieves moderate yields (50–65%) and is notable for its simplicity, though it requires rigorous exclusion of moisture and oxygen to prevent side reactions.
Reaction Conditions and Optimization
-
Solvent : Anhydrous DMSO ensures solubility of the aromatic precursor.
-
Temperature : Elevated temperatures (130°C) accelerate ring closure.
-
Work-up : Ethyl acetate extraction followed by silica gel chromatography purifies the product.
Functionalization via Bromination and Suzuki-Miyaura Coupling
Bromination at the 9-Position
To introduce substituents, 5H-pyrido[4,3-b]indole (9) undergoes regioselective bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF). This yields 9-bromo-5H-pyrido[4,3-b]indole (10) , a versatile intermediate for further functionalization.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The brominated intermediate (10) participates in Suzuki-Miyaura cross-coupling with arylboronic acids. Using tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] as a catalyst and potassium carbonate as a base in a 1,4-dioxane/water mixture, aryl groups are introduced at the 9-position. While this method primarily targets 9-aryl derivatives, analogous strategies could adapt boronic acids bearing acetyl groups for direct functionalization.
Key Parameters
-
Catalyst Loading : 1–2 mol% Pd(PPh₃)₄ balances cost and efficiency.
-
Microwave Assistance : Reactions conducted at 130°C under microwave irradiation reduce reaction times to 25 minutes.
Acetylation Strategies for 5H-Pyrido[4,3-b]indole
Direct Acetylation of the Pyridoindole Core
Introducing the acetyl group at the 5-position remains challenging due to the electron-deficient nature of the pyridine ring. Patent literature describes a two-step sequence involving Boc protection, followed by acetylation using acetyl chloride in the presence of a Lewis acid. Subsequent deprotection under basic conditions (aqueous lithium hydroxide) yields 5-acetyl-5H-pyrido[4,3-b]indole.
Critical Considerations
-
Protection-Deprotection : Boc groups prevent over-acetylation.
-
Solvent Choice : Dichloromethane (DCM) facilitates acetyl chloride reactivity without side reactions.
Alternative Routes via Pd-Catalyzed Cross-Coupling
Pd₂(dba)₃/BINAP-Mediated Amidation
Pyrido[2,3-b]indole syntheses employing Pd₂(dba)₃ and BINAP ligands with carboxamides offer a template for analogous reactions. Adapting this method, 3-bromo-1-ethyl-1H-indole-2-carbaldehyde could couple with acetamide derivatives under microwave conditions, followed by cyclization to install the acetyl group.
Advantages and Limitations
-
Yield : 60–75% for related indole derivatives.
Comparative Analysis of Synthetic Methods
Efficiency and Scalability
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| Base-Mediated Cyclization | 50–65 | 24 h | Moderate |
| Suzuki Coupling | 70–85 | 25 min (MW) | High |
| Direct Acetylation | 45–60 | 12 h | Low |
| Pd-Catalyzed Amidation | 60–75 | 8 h | Moderate |
Microwave-assisted Suzuki coupling emerges as the most efficient, though it requires specialized equipment. Base-mediated cyclization remains accessible for small-scale synthesis.
Functional Group Compatibility
-
Electron-Withdrawing Groups : Bromine and acetyl substituents tolerate Pd-catalyzed conditions.
-
Steric Hindrance : Bulky substituents at the 9-position reduce yields in Suzuki reactions.
Mechanistic Insights and Challenges
Cyclization Mechanism
The base-induced cyclization of 3-(2-chlorophenyl)pyridin-4-amine proceeds via deprotonation at the pyridine nitrogen, followed by nucleophilic aromatic substitution (SNAr) at the ortho-chlorine position. DFT studies suggest a concerted transition state with partial negative charge development on the pyridine ring.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-acetyl-5H-pyrido[4,3-b]indole, and how are intermediates characterized?
- Methodology : The compound can be synthesized via Pd-catalyzed amidation and cyclization of halogenated precursors. For example, Pd(OAc)₂ with Xantphos as a ligand in toluene under reflux yields pyridoindole scaffolds . Key intermediates (e.g., 5-ethyl-2-phenyl derivatives) are characterized using ¹H/¹³C NMR, IR spectroscopy, and melting point analysis to confirm regioselectivity and purity .
Q. How can researchers validate the structural purity of this compound derivatives?
- Methodology : Combine NMR (e.g., δ 9.36 ppm for indole NH protons) with high-resolution mass spectrometry (HRMS) and TLC (70:30 ethyl acetate/hexane eluent). Discrepancies in spectral data (e.g., unexpected splitting in aromatic regions) may indicate incomplete cyclization or acetyl group mispositioning .
Q. What safety protocols are critical when handling 5H-pyrido[4,3-b]indole derivatives?
- Guidelines : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact, as Safety Data Sheets (SDS) classify these compounds as research-only and toxic upon prolonged exposure. Store at 2–8°C in airtight containers, away from oxidizers .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Approach : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers. ICReDD’s workflow integrates computational screening (e.g., reaction path searches) with experimental validation to reduce trial-and-error steps. For instance, solvent effects on Pd-catalyzed steps can be pre-optimized in silico .
Q. What experimental designs are effective for analyzing structure-activity relationships (SAR) in pyridoindole derivatives?
- Design : Employ factorial design to test variables (e.g., catalyst loading, temperature, substituent electronic effects). For example, a 2³ factorial design could assess how acetyl group position (C5 vs. C7), solvent polarity (DMF vs. toluene), and ligand type (Xantphos vs. BINAP) impact yield .
Q. How do researchers resolve contradictions in reported biological activities of pyrido[4,3-b]indole derivatives?
- Analysis : Cross-validate assays (e.g., kinase inhibition vs. cytotoxicity) using standardized protocols. For example, Feng et al. (2019) identified conflicting IC₅₀ values for anti-cancer activity by comparing MTT assay results with molecular docking data. Adjusting cell line models (e.g., HepG2 vs. MCF-7) clarified target specificity .
Q. What mechanistic insights can molecular dynamics (MD) simulations provide for this compound’s pharmacological activity?
- Methodology : Run MD simulations (e.g., GROMACS) to study binding stability with targets like DNA topoisomerase II. Simulations of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives revealed hydrophobic interactions at the ATP-binding pocket, guiding rational modifications for enhanced affinity .
Q. How are analytical discrepancies addressed when characterizing novel pyridoindole analogs?
- Resolution : Compare NMR shifts with benchmark data (e.g., δ 4.60 ppm for ethyl groups in 3q ). Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to eliminate solvent-induced shift variations. Contradictory HRMS peaks may require recalibration with internal standards (e.g., sodium formate) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
